2-Tert-butyl-5-cyclopropoxy-4-isopropylpyridine
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Overview
Description
2-Tert-butyl-5-cyclopropoxy-4-isopropylpyridine is an organic compound with the molecular formula C15H23NO2 It is a pyridine derivative characterized by the presence of tert-butyl, cyclopropoxy, and isopropyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-cyclopropoxy-4-isopropylpyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of Substituents: The tert-butyl, cyclopropoxy, and isopropyl groups are introduced through specific reactions such as alkylation and etherification. For example, tert-butyl groups can be introduced using tert-butyl halides in the presence of a base, while cyclopropoxy groups can be introduced through the reaction of cyclopropyl alcohol with an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-cyclopropoxy-4-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
2-Tert-butyl-5-cyclopropoxy-4-isopropylpyridine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-cyclopropoxy-4-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxy-5-cyclopropoxy-4-isopropylpyridine
- 5-Tert-butyl-4-cyclopropoxy-2-isopropylpyridine
Uniqueness
2-Tert-butyl-5-cyclopropoxy-4-isopropylpyridine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclopropyloxy-4-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)12-8-14(15(3,4)5)16-9-13(12)17-11-6-7-11/h8-11H,6-7H2,1-5H3 |
InChI Key |
IVOLUNPUSDJNFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1OC2CC2)C(C)(C)C |
Origin of Product |
United States |
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